molecular formula C20H20ClNO5S B2397776 (E)-1-(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one CAS No. 1798287-05-4

(E)-1-(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one

Cat. No. B2397776
CAS RN: 1798287-05-4
M. Wt: 421.89
InChI Key: HQGSMEKIAPLRBA-ONNFQVAWSA-N
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Description

Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to create the compound. This can include the starting materials, reaction conditions, catalysts, and the overall reaction mechanism .


Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry can be used to determine the structure .


Chemical Reactions Analysis

Chemical reactions analysis involves studying the reactions that the compound can undergo. This can include reactions with other compounds under various conditions, and studying the mechanisms of these reactions .


Physical And Chemical Properties Analysis

This involves determining properties such as the compound’s melting point, boiling point, solubility, and spectral properties. Techniques such as IR spectroscopy, UV/Vis spectroscopy, and mass spectrometry can be used to study these properties .

Scientific Research Applications

Synthesis and Characterization

  • A series of compounds with structures similar to the requested chemical have been synthesized and characterized for their potential in drug development. These compounds were tested for their antimicrobial and antifungal activities, indicating their utility in developing new therapeutic agents (Shah et al., 2014). Another study focused on the microwave-assisted rapid synthesis of nitrogen and sulfur-containing heterocyclic compounds, showcasing efficient methodologies for creating pharmacologically active compounds (Mistry & Desai, 2006).

Antimicrobial and Antifungal Activities

  • Research on pyrimidine-azetidinone analogues demonstrated their significant antimicrobial, antifungal, and antitubercular activities, providing a basis for the design of new antibacterial and antituberculosis compounds (Chandrashekaraiah et al., 2014). Another study on azetidin-2-one derivatives containing aryl sulfonate moiety reported notable anti-inflammatory and anti-microbial activities (Kendre et al., 2012).

Antiviral Activity

  • The synthesis of 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides and their evaluation for antiviral activity against the tobacco mosaic virus highlights the potential of these compounds in antiviral therapy (Chen et al., 2010).

Potential Neuroleptic Activity

  • The metabolism of zetidoline, a neuroleptic agent, by rat liver microsomes produced metabolites with potential neuroleptic activity, emphasizing the significance of metabolic studies in drug discovery (Assandri et al., 1986).

Mechanism of Action

If the compound has a biological activity, the mechanism of action would involve understanding how the compound interacts with biological systems. This could involve studying its interactions with proteins, DNA, or other biomolecules .

Safety and Hazards

Safety and hazard analysis involves understanding the potential risks associated with the compound. This can include toxicity, flammability, and environmental impact .

Future Directions

Future directions could involve further studies to better understand the compound’s properties, potential uses, and safety. This could also involve developing new synthesis methods, or finding new applications for the compound .

properties

IUPAC Name

(E)-1-[3-(4-chlorophenyl)sulfonylazetidin-1-yl]-3-(3,4-dimethoxyphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClNO5S/c1-26-18-9-3-14(11-19(18)27-2)4-10-20(23)22-12-17(13-22)28(24,25)16-7-5-15(21)6-8-16/h3-11,17H,12-13H2,1-2H3/b10-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQGSMEKIAPLRBA-ONNFQVAWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-1-(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one

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